molecular formula C15H13F2N3O2S B3006911 N-(2,4-difluorophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946324-13-6

N-(2,4-difluorophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B3006911
CAS No.: 946324-13-6
M. Wt: 337.34
InChI Key: XATLFZREPMZSBN-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic small molecule characterized by a cyclopenta[d]pyrimidinone core fused with a five-membered cyclopentane ring. The structure features:

  • Sulfanyl bridge: A sulfur atom connects the acetamide moiety to the 4-position of the cyclopenta[d]pyrimidinone ring, enabling conformational flexibility and influencing redox properties.
  • Cyclopenta[d]pyrimidinone: The bicyclic system provides a rigid scaffold that may optimize interactions with biological targets, such as kinases or enzymes requiring planar recognition sites.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O2S/c16-8-4-5-12(10(17)6-8)18-13(21)7-23-14-9-2-1-3-11(9)19-15(22)20-14/h4-6H,1-3,7H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATLFZREPMZSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)N=C2SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C21H18F2N4O2S
  • IUPAC Name : this compound
  • SMILES Notation : O=C(CSC(C(CCC1)=C1N1Cc2ccncc2)=NC1=O)Nc(ccc(F)c1)c1F

This compound features a unique cyclopenta[d]pyrimidine scaffold which is known for various biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For example:

  • Case Study : A derivative of the cyclopenta[d]pyrimidine scaffold demonstrated cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell proliferation.
CompoundCell LineIC50 (µM)
Cyclopenta derivativeHuh710.57
Cyclopenta derivativeHepa1-65.17

These findings suggest that this compound may possess similar anticancer properties.

Antioxidant Activity

The antioxidant capacity of compounds related to this structure has been evaluated through various assays:

  • Case Study : A related compound exhibited strong anti-lipid peroxidation activity with an IC50 value indicating effective radical scavenging capabilities.
Compound% Inhibition at 1 mg/ml
Related compound98.66 ± 1.57

This suggests that the compound may also contribute to cellular protection against oxidative stress.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • Tyrosinase Inhibition : Similar compounds have shown significant inhibitory effects on tyrosinase activity, which is crucial in melanin synthesis. This is relevant for conditions like hyperpigmentation.
Compound% ActivityIC50 (µM)
Compound 13 (related)67.88 ± 5.4868.86 ± 4.11

This indicates a potential for therapeutic applications in dermatology.

Mechanistic Insights

The biological mechanisms underlying the activities of this compound are likely multifaceted:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells.
  • Antioxidant Defense : By scavenging free radicals and inhibiting lipid peroxidation, it may protect against oxidative damage.
  • Enzyme Interaction : The ability to inhibit enzymes like tyrosinase could be linked to structural interactions at the active site.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Observations:

Heterocyclic Core Modifications: The cyclopenta[d]pyrimidinone core in the target compound and its diethylamino propyl analog offers rigidity compared to simpler pyrimidinone or pyrimidine systems . This rigidity may enhance target selectivity but complicate synthetic accessibility.

Substituent Effects: Fluorine vs. Chlorine: The 2,4-difluorophenyl group in the target compound likely improves metabolic stability compared to the 2,3-dichlorophenyl group in , as C-F bonds are less prone to oxidative metabolism than C-Cl bonds. Diethylamino Propyl Side Chain: The analog in introduces a basic tertiary amine, which may enhance solubility or modulate target engagement through ionic interactions.

Synthetic Strategies :

  • Palladium-catalyzed cross-coupling (e.g., using XantPhos and Pd₂(dba)₃ ) is inferred for the target compound, similar to methods used in cyclopenta[d]pyrimidine derivatives.
  • Nucleophilic substitution (e.g., thioether formation in ) is common for sulfur-containing analogs, with yields exceeding 80% under optimized conditions .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) ¹H NMR (δ, ppm) Mass Spec ([M+H]⁺)
Target Compound Not reported Not available Not available
2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide 230–232 12.50 (NH), 10.10 (NHCO), 7.82 (H-4′) 344.21
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-Methylpyridin-2-yl)Acetamide Not reported Not provided Not available
  • The dichlorophenyl analog exhibits a high melting point (230–232°C), suggesting strong intermolecular forces (e.g., hydrogen bonding via NHCO and Cl substituents).
  • ¹H NMR data for confirms the presence of thioether (δ 4.12, SCH₂) and aryl protons, which are critical for structural validation.

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